molecular formula C21H22BrN3O3 B15104402 1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B15104402
M. Wt: 444.3 g/mol
InChI Key: SAAFSRNWYKJHRL-UHFFFAOYSA-N
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Description

1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of indole, piperazine, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-bromofuran-2-carboxylic acid and 1-(1H-indol-3-yl)butan-1-one. These intermediates are then subjected to coupling reactions with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in new derivatives with different functional groups.

Scientific Research Applications

1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride
  • 4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone

Uniqueness

1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of indole, piperazine, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

1-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C21H22BrN3O3/c22-19-9-8-18(28-19)21(27)25-12-10-24(11-13-25)20(26)7-3-4-15-14-23-17-6-2-1-5-16(15)17/h1-2,5-6,8-9,14,23H,3-4,7,10-13H2

InChI Key

SAAFSRNWYKJHRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(O4)Br

Origin of Product

United States

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